molecular formula C25H21FN4O B11113911 [4-(2-Fluorophenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone

[4-(2-Fluorophenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone

Cat. No.: B11113911
M. Wt: 412.5 g/mol
InChI Key: IMZRCHLVLFECKL-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline is a complex organic compound that features a quinoline core substituted with a pyridine ring and a piperazine moiety bearing a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and development .

Properties

Molecular Formula

C25H21FN4O

Molecular Weight

412.5 g/mol

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone

InChI

InChI=1S/C25H21FN4O/c26-21-6-2-4-8-24(21)29-13-15-30(16-14-29)25(31)20-17-23(18-9-11-27-12-10-18)28-22-7-3-1-5-19(20)22/h1-12,17H,13-16H2

InChI Key

IMZRCHLVLFECKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

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